molecular formula C21H24N8O B2741858 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2178771-76-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

カタログ番号: B2741858
CAS番号: 2178771-76-9
分子量: 404.478
InChIキー: QHMRCXFQIITKPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic molecule featuring a pyridazinone core (2,3-dihydropyridazin-3-one) substituted with a 3,5-dimethylpyrazolyl group at position 6 and a functionalized azetidine moiety at position 2. The azetidine ring is further modified with a 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl group, creating a complex polycyclic architecture.

特性

IUPAC Name

2-[[1-(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O/c1-13-9-20(29-19(22-13)8-15(3)24-29)26-10-17(11-26)12-27-21(30)6-5-18(25-27)28-16(4)7-14(2)23-28/h5-9,17H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMRCXFQIITKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=NC5=CC(=NN54)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features several important structural motifs:

  • Pyrazole ring : Contributes to biological activity through its ability to interact with various biological targets.
  • Pyrimidine and azetidine moieties : These heterocycles can enhance the compound's binding affinity to specific receptors or enzymes.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effective inhibition against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.187 to 0.50 µg/mL . This suggests that the compound may share similar antimicrobial efficacy.

Anticancer Potential

Research has shown that pyrazolo[1,5-a]pyrimidines possess anticancer properties. Compounds within this class have been reported to induce apoptosis in cancer cells and inhibit tumor growth. In particular, studies highlighted that certain pyrazole derivatives exhibited selective cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with enhanced effects when combined with traditional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The pyrazole structure is often associated with anti-inflammatory activity. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation : It could interact with various receptors (e.g., kinase receptors) influencing cell signaling pathways.
  • DNA Interaction : Some pyrazole derivatives have been reported to intercalate DNA, leading to disruption of cellular replication processes.

Case Studies

Several studies have investigated the biological activities of related pyrazole compounds:

StudyFindings
Demonstrated significant antibacterial activity against multiple strains with low MIC values.
Reported selective cytotoxicity in breast cancer models; synergistic effects when combined with doxorubicin.
Highlighted anti-inflammatory properties through inhibition of cytokine production.

科学的研究の応用

Recent studies have highlighted the potential anticancer properties of compounds containing pyrazole and pyridine structures. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve apoptosis induction and cell cycle arrest.

Table: Anticancer Activity of Related Compounds

CompoundIC₅₀ (µM)Cell LineMechanism of Action
Compound A5.13C6 gliomaApoptosis and cell cycle arrest
Control8.34L929 (healthy)No cytotoxic effect

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions where various active methylene compounds are reacted with hydrazones to form pyridazin derivatives. These derivatives can further react with heterocyclic amines to yield a variety of biologically active compounds.

Case Study: Synthesis Pathway

A notable synthesis route includes the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds under specific conditions to yield pyridazin derivatives. This approach has been documented in studies focusing on the synthesis of fused azines, showcasing the versatility of the compound's structure in generating new derivatives with potential biological activity .

Pharmacological Applications

The compound's pharmacological applications are under investigation for several therapeutic areas:

  • Anticancer Agents : As discussed, several derivatives exhibit promising anticancer activity.
  • Enzyme Inhibitors : Research is ongoing to evaluate the potential of these compounds as inhibitors for specific enzymes involved in disease pathways.
  • Neuroprotective Effects : Some studies suggest that compounds containing pyrazole rings may offer neuroprotective benefits, although more research is required to confirm these effects.

類似化合物との比較

Structural Analogues

The compound belongs to a broader class of pyridazinone- and pyrazolopyrimidine-containing derivatives. Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure Substituents / Modifications Key Features / Applications Reference
Target Compound 2,3-Dihydropyridazin-3-one 6-(3,5-dimethylpyrazolyl); 2-(azetidinylmethyl with 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl) Unique azetidine-pyrazolopyrimidine hybrid; potential kinase inhibition or enzyme modulation
5-(3,5-Dimethoxyphenyl)-2-isopropylpyrazolo[1,5-a]pyrimidin-7(4H)-one (MK13) Pyrazolo[1,5-a]pyrimidin-7(4H)-one 5-(3,5-dimethoxyphenyl); 2-isopropyl Simplified pyrazolopyrimidinone; evaluated for biological activity (unspecified)
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a–e) Pyrazolo[3,4-b]pyrazin-5(4H)-one Varied substitutions at position 6 (e.g., aryl, alkyl groups) Synthetic intermediates; potential antimicrobial agents
2-[3-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine Thienyl and dimethylpyrrolyl substituents Photovoltaic or catalytic applications (inferred from structural motifs)
Key Structural Differences:

Core Heterocycle: The target compound’s pyridazinone core distinguishes it from pyrazolopyrimidine (MK13) or pyrazolopyrazinone (13a–e) derivatives. Pyridazinones are less common in the literature but are known for bioactivity in cardiovascular and anti-inflammatory contexts .

Azetidine-Pyrazolopyrimidine Hybrid : The azetidine-linked pyrazolopyrimidine group is a rare structural feature, enhancing conformational rigidity and target selectivity compared to simpler analogs like MK13 .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound is unavailable, insights can be inferred from analogs:

  • MK13 and MK49: These pyrazolopyrimidinones () exhibit moderate bioactivity, with substituents like nitro groups (MK49) enhancing reactivity but reducing solubility .
  • Pyrazolo[3,4-b]pyrazin-5(4H)-ones: Derivatives in show antimicrobial activity, suggesting the target compound’s pyridazinone core may confer similar properties .
  • Solubility and Stability : The azetidine ring and dimethylpyrazolyl groups likely improve solubility compared to purely aromatic analogs (e.g., MK13), though steric hindrance may limit membrane permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。